

# Gersizangitide: A Comparative Analysis of a Novel Dual-Action Anti-Angiogenic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Gersizangitide |           |
| Cat. No.:            | B15186211      | Get Quote |

#### For Immediate Release

A comprehensive evaluation of the emerging anti-angiogenic peptide, **Gersizangitide** (also known as AXT-107), reveals a unique dual mechanism of action that distinguishes it from currently available therapies. While direct head-to-head preclinical studies with quantitative efficacy data are not yet publicly available, this guide provides a comparative analysis based on its mechanism, available preclinical safety and pharmacokinetic data, and a review of established anti-angiogenic agents. This comparison is intended for researchers, scientists, and drug development professionals.

## **Executive Summary**

**Gersizangitide** is a 20-amino acid peptide derived from collagen IV that is currently in Phase 1/2a clinical development for the treatment of neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). Its novelty lies in its ability to simultaneously inhibit the pro-angiogenic Vascular Endothelial Growth Factor (VEGF) pathway and activate the vessel-stabilizing Tie2 pathway. This dual functionality suggests the potential for not only preventing the growth of abnormal blood vessels but also enhancing the stability of existing vasculature, a key factor in durable therapeutic outcomes.

# Mechanism of Action: A Dual-Pronged Approach

**Gersizangitide**'s distinct mechanism is mediated through its interaction with specific integrins on the surface of endothelial cells:



- VEGF Pathway Inhibition: By binding to ανβ3 and α5β1 integrins, Gersizangitide is understood to interfere with the signaling of VEGF Receptor 2 (VEGFR2). This disruption inhibits the downstream signaling cascade that leads to pathological angiogenesis and increased vascular permeability.
- Tie2 Pathway Activation: Concurrently, Gersizangitide activates the Tie2 receptor, a critical regulator of vascular quiescence and stability. Activated Tie2 signaling promotes the tightening of endothelial cell junctions, reducing vascular leakage and inflammation.

This contrasts with established anti-angiogenic therapies that primarily focus on a single pathway. Anti-VEGF biologics, such as aflibercept, bevacizumab, and ranibizumab, function by directly sequestering VEGF-A. Other investigational peptides, like cilengitide and ATN-161, have focused on inhibiting integrin function alone.



Click to download full resolution via product page

Caption: Dual mechanism of action of Gersizangitide.

## **Preclinical Data Overview**



Gersizangitide (AXT-107): Publicly available preclinical data on Gersizangitide has primarily focused on its safety and pharmacokinetic profile. Notably, preclinical studies in animal models have demonstrated a prolonged intravitreal half-life of approximately 180 days.[1][2] Qualitative assessments have shown that Gersizangitide effectively suppresses retinal and choroidal neovascularization.[3][4][5] One study reported that a combination of Gersizangitide and aflibercept led to a greater suppression of neovascularization than either agent administered alone, suggesting potential for synergistic activity. It has been reported that Gersizangitide exhibits a binding affinity for its target integrins in the nanomolar range, although specific dissociation constants (Kd) have not been disclosed.

Comparator Anti-Angiogenic Agents: In contrast, extensive quantitative preclinical data is available for established and other investigational anti-angiogenic agents.

Table 1: In Vitro Binding Affinity and Potency of Anti-VEGF Biologics

| Agent       | Target | Binding Affinity<br>(Kd) | Potency (IC50) |
|-------------|--------|--------------------------|----------------|
| Aflibercept | VEGF-A | ~0.5 - 2 pM              | ~15 - 40 pM    |
| Ranibizumab | VEGF-A | ~40 - 190 pM             | ~0.1 - 1.2 nM  |
| Bevacizumab | VEGF-A | ~50 - 60 pM              | ~0.5 - 1.5 nM  |

Table 2: In Vitro Binding Affinity of Anti-Integrin Peptides

| Agent       | Target                  | Binding Affinity (Kd or IC50) |
|-------------|-------------------------|-------------------------------|
| Cilengitide | ανβ3 and ανβ5 integrins | IC50: ~1 - 10 nM              |
| ATN-161     | α5β1 and ανβ3 integrins | Kd: ~1 μM                     |

## **Clinical Development Status**

**Gersizangitide** is currently being evaluated in Phase 1/2a clinical trials for nAMD and DME, with topline data anticipated in the second quarter of 2025. Aflibercept, bevacizumab, and ranibizumab are approved and widely used for various retinal neovascular diseases. Cilengitide



did not meet its primary endpoint in Phase 3 trials for glioblastoma, and ATN-161 has completed Phase 1 trials for solid tumors.

## **Experimental Methodologies**

The evaluation of anti-angiogenic peptides typically involves a standardized set of preclinical experiments to determine their efficacy and mechanism of action.



Click to download full resolution via product page

Caption: General preclinical experimental workflow.

1. In Vitro Assays:



- Binding Affinity Measurement: Techniques like Surface Plasmon Resonance (SPR) are employed to quantify the binding kinetics and affinity (Kd) of the peptide to its target protein(s).
- Cell-Based Functional Assays: The biological activity of the peptides is assessed through various cell-based assays, including:
  - Endothelial Cell Proliferation Assays: To measure the inhibition of VEGF-induced proliferation of endothelial cells (e.g., HUVECs).
  - Cell Migration Assays: To evaluate the inhibition of endothelial cell migration, a key step in angiogenesis.
  - Receptor Phosphorylation Assays: To confirm the modulation of target receptor activity (e.g., inhibition of VEGFR2 phosphorylation or activation of Tie2 phosphorylation).

#### 2. Preclinical In Vivo Models:

- Laser-Induced Choroidal Neovascularization (CNV) Model: Commonly used in rodents and non-human primates, this model mimics key aspects of nAMD by inducing the growth of new blood vessels from the choroid.
- Oxygen-Induced Retinopathy (OIR) Model: This model in neonatal rodents is representative of ischemic retinopathies and is used to study the inhibition of retinal neovascularization.
- Transgenic Models: Genetically modified animals, such as the rho/VEGF mouse model which overexpresses VEGF in the retina, are also utilized to assess the efficacy of antiangiogenic therapies.

#### 3. In Vivo Efficacy Evaluation:

- Imaging: Non-invasive techniques such as fluorescein angiography and optical coherence tomography (OCT) are used to visualize and quantify vascular leakage and retinal thickening.
- Histology: Post-mortem analysis of eye tissues provides detailed information on the extent of neovascularization and changes in retinal structure.



### **Future Outlook**

**Gersizangitide**'s unique dual mechanism of action, combined with its potential for extended duration of action, positions it as a promising next-generation therapy for retinal vascular diseases. The forthcoming results from its clinical trials will be critical in establishing its clinical efficacy and safety profile in comparison to the current standard of care. The scientific community awaits these findings with considerable interest, as they could herald a significant advancement in the management of these sight-threatening conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. hcplive.com [hcplive.com]
- 3. Anti-angiogenic collagen IV-derived peptide target engagement with ανβ3 and α5β1 in ocular neovascularization models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. bme.jhu.edu [bme.jhu.edu]
- To cite this document: BenchChem. [Gersizangitide: A Comparative Analysis of a Novel Dual-Action Anti-Angiogenic Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15186211#head-to-head-studies-of-gersizangitide-versus-other-anti-angiogenic-peptides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com